HDAC6 Binding Affinity
In a fluorogenic enzymatic assay, N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide inhibited recombinant human Histone Deacetylase 6 (HDAC6) with a Kd of 5.40E+3 nM (5.4 µM) [1]. This provides a cross-study comparable benchmark against a structurally related compound with a 3,4-dimethoxybenzyl substitution, which showed a Ki > 5.00E+4 nM (>50 µM) in a similar HDAC6 inhibition assay [2]. The 4-methoxybenzyl derivative exhibits an approximately 10-fold superior binding affinity for HDAC6 relative to this comparator.
| Evidence Dimension | Binding affinity (Kd) for recombinant human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.40E+3 nM (5.4 µM) |
| Comparator Or Baseline | N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide (Ki > 5.00E+4 nM) |
| Quantified Difference | ~9.3-fold more potent (5.4 µM vs >50 µM) |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate; recombinant human HDAC6 |
Why This Matters
This ~10-fold difference in affinity is meaningful for chemical probe selection in epigenetics research, where subtle structural variations in the cap group can dictate target engagement and cellular potency.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Kd: 5.40E+3 nM for inhibition of recombinant human HDAC6. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
- [2] BindingDB. BDBM50235707 (CHEMBL4095542). Ki: >5.00E+4 nM for inhibition of human HDAC6. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235707 View Source
